2-((2,6-Dimethylphenyl)thio)acetic acid 2-((2,6-Dimethylphenyl)thio)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18808216
InChI: InChI=1S/C10H12O2S/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C10H12O2S
Molecular Weight: 196.27 g/mol

2-((2,6-Dimethylphenyl)thio)acetic acid

CAS No.:

Cat. No.: VC18808216

Molecular Formula: C10H12O2S

Molecular Weight: 196.27 g/mol

* For research use only. Not for human or veterinary use.

2-((2,6-Dimethylphenyl)thio)acetic acid -

Specification

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
IUPAC Name 2-(2,6-dimethylphenyl)sulfanylacetic acid
Standard InChI InChI=1S/C10H12O2S/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Standard InChI Key XZQUGPBWUXQQBB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)SCC(=O)O

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s core structure consists of a 2,6-dimethylphenyl group connected via a thioether (–S–) bond to an acetic acid functional group (CH2COOH\text{CH}_2\text{COOH}). The 2,6-dimethyl substitution on the aromatic ring introduces steric hindrance, potentially influencing reactivity and intermolecular interactions . The thioether linkage, a key feature, differentiates it from oxygen-based ether analogs and may enhance stability under acidic conditions.

Electronic and Steric Effects

Synthesis and Manufacturing Pathways

General Synthetic Strategies

While no direct synthesis protocol for 2-((2,6-Dimethylphenyl)thio)acetic acid is documented in the provided sources, analogous compounds suggest viable routes. A patent detailing the synthesis of 2-((2,4-dimethylphenyl)thio)aniline (EP2981520B1) describes a two-step process involving S-arylation followed by nitro group reduction . Adapting this methodology, the target compound could theoretically be synthesized via:

  • S-arylation: Reaction of 2,6-dimethylthiophenol with a halogenated acetic acid derivative (e.g., chloroacetic acid) in the presence of a base such as K2CO3\text{K}_2\text{CO}_3.

  • Acid workup: Isolation of the product under acidic conditions to yield the free acetic acid.

Reaction Optimization

Key parameters from related syntheses include:

  • Temperature: 20–30°C for S-arylation to minimize side reactions .

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) to enhance nucleophilicity of the thiolate ion.

  • Catalyst: No catalyst required, though phase-transfer agents may improve yields.

Challenges in Purification

The absence of melting point data in available literature complicates purification strategy design. Analogous compounds with similar molecular weights (e.g., 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid, 296.77 g/mol) are typically purified via recrystallization or column chromatography, suggesting these methods may apply.

Physicochemical Characteristics

Experimental Data Gaps

Available data for 2-((2,6-Dimethylphenyl)thio)acetic acid are sparse, with no reported melting point, boiling point, or density . Comparative analysis with structurally related compounds provides limited insights:

Property2-((2,6-Dimethylphenyl)thio)acetic Acid 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic Acid
Molecular FormulaC10H12O2S\text{C}_{10}\text{H}_{12}\text{O}_{2}\text{S}C13H13ClN2O2S\text{C}_{13}\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight (g/mol)196.27296.77
Melting PointNot reportedNot reported
StabilityLikely stable under inert atmosphereStable at 2–8°C

Predictive Analysis

  • Solubility: The acetic acid group suggests moderate solubility in polar solvents (e.g., ethanol, DMSO).

  • Thermal Stability: Decomposition may occur above 200°C, inferred from quinazoline-based analogs.

Comparative Analysis with Structural Analogs

Functional Group Variations

Comparing 2-((2,6-Dimethylphenyl)thio)acetic acid with other thioacetic acid derivatives reveals distinct structure-activity relationships:

CompoundKey FeaturePotential Application
2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic AcidQuinazoline moietyOncology research
2-(6-Chloropyridin-3-yl)acetic AcidPyridine ringNSAID development

The 2,6-dimethylphenyl group in the target compound may confer greater steric shielding compared to quinazoline or pyridine derivatives, potentially altering binding kinetics in biological systems.

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